![molecular formula C19H6Br4I2N2O9S B597821 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide CAS No. 145551-16-2](/img/structure/B597821.png)

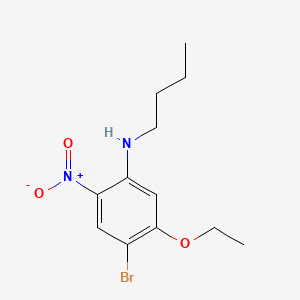

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

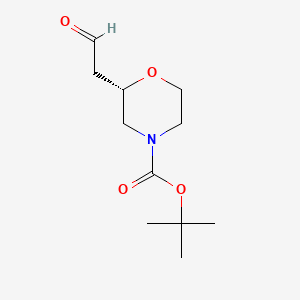

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide, also known by its chemical name Tetrabromophenol Blue , is a synthetic compound. Its molecular formula is C19H4Br6I2O5S, and its CAS number is 4430-25-5 . It is commonly used as a hair dye in both oxidative and non-oxidative hair coloring products. The final on-head concentration of Tetrabromophenol Blue can be up to 0.2% .

Molecular Structure Analysis

Tetrabromophenol Blue exhibits an intriguing molecular structure. It consists of a benzoxathiole ring system with four bromine atoms and two iodine atoms. The presence of nitro and hydroxy groups further contributes to its distinctive properties. Crystallographic studies reveal the precise arrangement of atoms in the solid state . The unit-cell dimensions are as follows:

科学的研究の応用

Reactivity and Applications in Organic Synthesis

The study by Grygoriv et al. (2018) explores the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent reactions, revealing its utility in synthesizing novel condensed 2-amino-4H-pyran derivatives. This demonstrates the potential of benzoxathiin dioxides in constructing complex organic molecules, suggesting that similar compounds could serve as intermediates in organic synthesis, particularly in creating heterocyclic structures with potential pharmaceutical applications (Grygoriv et al., 2018).

Potential Anticancer Activity

Chazin et al. (2015) synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, evaluated for their anticancer activity. Some derivatives exhibited promising cytotoxicity against certain cancer cell lines. This suggests that structurally related compounds, like the one of interest, could potentially be explored for their anticancer properties, depending on the presence of functional groups conducive to biological activity (Chazin et al., 2015).

Antiviral Properties

De Castro et al. (2009) reported the synthesis and antiviral activity of a family of non-nucleoside antivirals derived from the 4-keto-1,2-oxathiole-2,2-dioxide system, showing selective inhibition against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). This highlights the potential for related compounds to be investigated for antiviral properties, with modifications to the core structure possibly enhancing activity or selectivity (De Castro et al., 2009).

Chemical Synthesis and Molecular Design

Liu et al. (2000) synthesized heteroatom-bridged bis(benzo-12-crown-4 ethers) demonstrating Ag(+)-selective electrode properties. This research indicates the potential of incorporating the core structure of benzoxathiin dioxides into molecular designs for specific applications, such as ion-selective sensors (Liu et al., 2000).

特性

IUPAC Name |

2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHYCKTXIQQVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H6Br4I2N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)